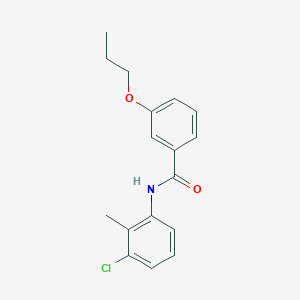![molecular formula C29H33N3O7S B329082 ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B329082.png)
ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have bioactive properties that make it useful in the study of biological systems.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to affect gene expression. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives and compounds with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C29H33N3O7S |
|---|---|
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
ethyl (2Z)-7-methyl-3-oxo-2-[(5-piperidin-1-ylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H33N3O7S/c1-6-38-28(34)24-17(2)30-29-32(25(24)18-14-20(35-3)26(37-5)21(15-18)36-4)27(33)22(40-29)16-19-10-11-23(39-19)31-12-8-7-9-13-31/h10-11,14-16,25H,6-9,12-13H2,1-5H3/b22-16- |
Clé InChI |
KQBZBOOFJFXKJC-JWGURIENSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)/C(=C/C4=CC=C(O4)N5CCCCC5)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B328999.png)
![Propyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B329001.png)

![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B329004.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B329006.png)

![3-{5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B329009.png)
![4-[(E)-(13-oxo-11-thiophen-2-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene)methyl]benzoic acid](/img/structure/B329010.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B329013.png)
![2-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B329015.png)
![N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}-1,3-benzodioxol-5-amine](/img/structure/B329016.png)
![(5Z)-1-(4-ethylphenyl)-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B329018.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B329024.png)
![ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B329025.png)
